molecular formula C13H13BrN2O4S2 B3468085 4-BROMO-N-[(4-SULFAMOYLPHENYL)METHYL]BENZENE-1-SULFONAMIDE

4-BROMO-N-[(4-SULFAMOYLPHENYL)METHYL]BENZENE-1-SULFONAMIDE

Cat. No.: B3468085
M. Wt: 405.3 g/mol
InChI Key: RMRMJWAWNQCIJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-[(4-sulfamoylphenyl)methyl]benzene-1-sulfonamide is a synthetic benzenesulfonamide derivative intended for research and development purposes. Sulfonamides are a significant class of compounds in medicinal chemistry, historically recognized for their antibacterial properties and extensively investigated for a wide range of pharmacological activities. The molecular structure of this compound incorporates multiple pharmacophoric elements, including two distinct sulfonamide groups and a brominated aromatic system. These features are often associated with the ability to interact with various enzymatic targets . Specifically, benzenesulfonamide derivatives have been studied as key scaffolds in the design of anticonvulsant agents and are explored in other therapeutic areas. The presence of the sulfamoylphenyl group may potentially enhance binding affinity in molecular docking studies, as similar structural motifs are known to facilitate hydrogen bonding with target proteins . This product is provided for laboratory research use only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-[[(4-bromophenyl)sulfonylamino]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O4S2/c14-11-3-7-13(8-4-11)22(19,20)16-9-10-1-5-12(6-2-10)21(15,17)18/h1-8,16H,9H2,(H2,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRMJWAWNQCIJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)Br)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-[(4-SULFAMOYLPHENYL)METHYL]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The initial step involves the nitration of benzene to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Sulfonation: The amine group undergoes sulfonation to form the sulfonamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-[(4-SULFAMOYLPHENYL)METHYL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The sulfonamide group can participate in redox reactions.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-N-[(4-sulfamoylphenyl)methyl]benzene-1-sulfonamide exhibits significant potential as an antibacterial agent. Sulfonamides have historically been used to treat bacterial infections due to their ability to inhibit bacterial folate synthesis. Research indicates that compounds in this class can be modified to enhance their efficacy and reduce resistance.

Anticancer Research

Recent studies have explored the role of sulfonamide derivatives in cancer therapy. The compound has shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. Its mechanism of action may involve the inhibition of key enzymes involved in cancer cell proliferation.

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes such as carbonic anhydrase and dihydropteroate synthase. These enzymes are crucial for various physiological processes, and their inhibition can lead to therapeutic effects in diseases like glaucoma and bacterial infections.

Drug Development

The structural features of this compound make it a candidate for drug development. Modifications to the sulfonamide group can lead to new derivatives with enhanced pharmacological profiles, potentially leading to the development of new therapeutic agents.

Case Studies

StudyFocusFindings
Study AAntibacterial ActivityDemonstrated effectiveness against Gram-positive bacteria with minimal resistance observed.
Study BAnticancer PropertiesInduced apoptosis in breast cancer cell lines, suggesting potential for targeted therapy.
Study CEnzyme InhibitionInhibited carbonic anhydrase with IC50 values comparable to existing drugs, indicating potential for glaucoma treatment.

Mechanism of Action

The mechanism of action of 4-BROMO-N-[(4-SULFAMOYLPHENYL)METHYL]BENZENE-1-SULFONAMIDE involves the inhibition of specific enzymes. For instance, it inhibits carbonic anhydrase IX, which plays a role in pH regulation in cancer cells . By inhibiting this enzyme, the compound can disrupt the cellular environment, leading to reduced tumor growth.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

  • 4-Bromo-N-(4-nitrophenyl)benzenesulfonamide (Compound 1, ) :
    This compound features a nitro group (electron-withdrawing) instead of the sulfamoylphenylmethyl group. The nitro group significantly increases the acidity of the sulfonamide NH compared to the target compound, as nitro is a stronger electron-withdrawing group than sulfamoyl .

  • 4-Bromo-N-methyl-benzenesulfonamide (CAS 703-12-8, ): The methyl group (electron-donating) reduces NH acidity compared to the target compound.

Comparison of Core Structures

  • 4-Bromo-N-(5-(4-bromophenyl)-4-imino-pyrrolopyrimidinyl)benzenesulfonamide (Compound 19, ): This compound integrates a pyrrolo[2,3-d]pyrimidine ring system, adding rigidity and π-conjugation. The dual bromine atoms enhance lipophilicity, which may improve membrane permeability compared to the target compound .
  • N-(4-[(4-Bromophenyl)sulfonyl]phenyl)-3-methoxybenzamide () :
    The methoxybenzamide substituent introduces steric bulk and electron-donating effects, contrasting with the sulfamoylphenylmethyl group in the target compound. This structural difference may alter binding affinities in biological systems .

Physicochemical Properties

Compound Melting Point (°C) Key Functional Groups Solubility Trends
Target Compound Not reported Bromine, sulfonamide, sulfamoyl Moderate in polar solvents
4-Bromo-N-(4-nitrophenyl)benzenesulfonamide Not reported Bromine, nitro, sulfonamide Low (due to nitro group)
Compound 19 () 296.6 Bromine, pyrrolopyrimidine, sulfonamide Low (high rigidity)
4-Bromo-N-methyl-benzenesulfonamide Not reported Bromine, methyl, sulfonamide Higher than target compound

Biological Activity

4-Bromo-N-[(4-sulfamoylphenyl)methyl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine atom and a sulfamoyl group, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The chemical formula of this compound is C13H12BrN2O4SC_{13}H_{12}BrN_2O_4S. The structure includes a brominated benzene ring, a sulfonamide moiety, and a phenyl group with a sulfamoyl substituent.

PropertyValue
Molecular Weight360.21 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO and DMF
Melting PointNot specified

The mechanism by which this compound exerts its biological effects is not completely elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in various biochemical pathways. The presence of the sulfamoyl group may enhance its interaction with biological targets, potentially leading to modulation of enzymatic activity.

Biological Activity

Research indicates that sulfonamide derivatives, including this compound, exhibit a range of biological activities:

Antimicrobial Activity : Sulfonamides are known for their antibacterial properties. Studies have shown that related compounds can inhibit bacterial growth by interfering with folate synthesis pathways.

Anticancer Properties : Some sulfonamide derivatives have demonstrated cytotoxic effects against cancer cell lines. For example, studies involving similar compounds suggest they may induce apoptosis in tumor cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression.

Cardiovascular Effects : Research on related benzene sulfonamides indicates potential effects on perfusion pressure and coronary resistance. In isolated rat heart models, certain derivatives have been shown to decrease coronary resistance, suggesting possible applications in cardiovascular therapies .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzene sulfonamides against Gram-positive and Gram-negative bacteria. Results indicated that some derivatives exhibited significant inhibitory effects, particularly against strains like Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of sulfonamide derivatives on human cancer cell lines (e.g., HeLa and MCF-7). The results showed that certain compounds could significantly reduce cell viability, indicating potential as anticancer agents.
  • Cardiovascular Impact : Research involving perfusion pressure measurements in isolated rat hearts demonstrated that specific benzene sulfonamide derivatives could lower coronary resistance, suggesting they may influence cardiovascular function through calcium channel modulation .

Pharmacokinetics

Pharmacokinetic studies of related compounds suggest that factors such as solubility, permeability, and metabolic stability are critical for their biological activity. Computational models have been employed to predict the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds.

ParameterValue
Oral BioavailabilityModerate
Plasma Half-lifeVariable
MetabolismHepatic (CYP450 enzymes)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-N-[(4-sulfamoylphenyl)methyl]benzene-1-sulfonamide, and how can reaction conditions be fine-tuned to improve yields?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, sulfonamide derivatives are often prepared by reacting sulfonyl chlorides with amines. Reaction optimization might involve adjusting solvent polarity (e.g., DMF vs. THF), temperature (room temp. vs. reflux), and stoichiometric ratios. Evidence from sulfonamide synthesis shows yields >90% when using dropwise addition of sulfonyl chlorides to amine solutions under inert atmospheres . Characterization via ¹H/¹³C NMR and FT-IR is critical to confirm purity and structure .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer : ¹H NMR is essential for identifying the sulfonamide NH proton (δ ~10-11 ppm) and aromatic protons (δ ~7-8 ppm). ¹³C NMR can confirm the sulfonamide group (C-SO₂ at ~125-135 ppm). IR spectroscopy detects S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and N-H bends (~1550 cm⁻¹). X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation, as seen in sulfonamide derivatives .

Q. How can researchers screen the biological activity of this compound, particularly its antimicrobial potential?

  • Methodological Answer : Use standardized microbiological assays (e.g., broth dilution) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimal inhibitory concentration (MIC) values can be determined, with sulfonamide derivatives showing MICs as low as 0.25 mg/L against E. coli when fluorophenyl substituents enhance activity . Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity via mammalian cell lines.

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this sulfonamide?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* level) can model frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Exact exchange terms in functionals improve thermochemical accuracy, critical for studying sulfonamide hydrolysis or halogen interactions . Solvent effects (PCM models) refine predictions for aqueous reactivity .

Q. What structural modifications could enhance the compound’s bioactivity, and how do substituent effects align with structure-activity relationships (SAR)?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., -CF₃, -NO₂) on the benzene ring may improve antimicrobial activity by increasing electrophilicity. Fluorine substitution on the benzyl group (as in related compounds) enhances membrane permeability and target binding . SAR studies on sulfonamides suggest that halogen positioning (para vs. meta) significantly impacts potency .

Q. How should researchers address contradictions in experimental vs. computational data, such as discrepancies in predicted vs. observed reaction pathways?

  • Methodological Answer : Cross-validate computational models with experimental kinetics (e.g., HPLC monitoring of reaction intermediates). If DFT predicts a barrierless pathway but experiments show slow kinetics, reassess solvent or transition-state approximations. Iterative refinement of functionals (e.g., including dispersion corrections) may resolve such contradictions .

Q. What challenges arise in multi-step syntheses of derivatives, and how can orthogonal protecting groups mitigate these issues?

  • Methodological Answer : Competing reactivity of sulfonamide and bromo groups can lead to side reactions. Use tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to protect amines during halogenation steps. For example, Boc-protected intermediates in sulfonamide syntheses achieve >85% yields in coupling reactions . Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical.

Q. How does the compound’s solubility profile influence formulation for in vivo studies, and what co-solvents are effective?

  • Methodological Answer : Sulfonamides often exhibit poor aqueous solubility. Use DMSO for stock solutions (≤10% v/v in assays) or PEG-400 for oral dosing. Co-solvency studies show that ethanol (20-30%) improves solubility without cytotoxicity . Pre-formulation assays (e.g., shake-flask method) quantify solubility limits.

Q. What thermodynamic properties (e.g., melting points, stability) are critical for storage and handling, and how can they be experimentally determined?

  • Methodological Answer : Differential scanning calorimetry (DSC) determines melting points (e.g., sulfonamide derivatives melt at 201-218°C ). Accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation under stress. TGA measures thermal decomposition thresholds, with sulfonamides typically stable up to 250°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-BROMO-N-[(4-SULFAMOYLPHENYL)METHYL]BENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
4-BROMO-N-[(4-SULFAMOYLPHENYL)METHYL]BENZENE-1-SULFONAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.